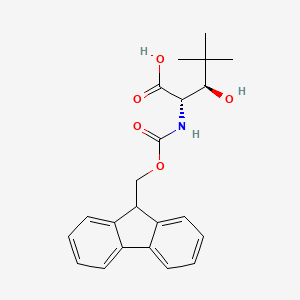

Fmoc-(2S,3R)-2-amino-3-hydroxy-4,4-dimethylpentanoic acid

CAS No.:

Cat. No.: VC17906552

Molecular Formula: C22H25NO5

Molecular Weight: 383.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C22H25NO5 |

|---|---|

| Molecular Weight | 383.4 g/mol |

| IUPAC Name | (2S,3R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-hydroxy-4,4-dimethylpentanoic acid |

| Standard InChI | InChI=1S/C22H25NO5/c1-22(2,3)19(24)18(20(25)26)23-21(27)28-12-17-15-10-6-4-8-13(15)14-9-5-7-11-16(14)17/h4-11,17-19,24H,12H2,1-3H3,(H,23,27)(H,25,26)/t18-,19-/m0/s1 |

| Standard InChI Key | DWSWJZBOHZBSAT-OALUTQOASA-N |

| Isomeric SMILES | CC(C)(C)[C@H]([C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O |

| Canonical SMILES | CC(C)(C)C(C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

Fmoc-(2S,3R)-2-amino-3-hydroxy-4,4-dimethylpentanoic acid (C₂₂H₂₅NO₅; molecular weight: 383.4 g/mol) features a pentanoic acid backbone with stereochemically defined amino and hydroxyl groups at the C2 and C3 positions, respectively. The C4 and C4' positions are substituted with methyl groups, creating a sterically hindered environment that influences reactivity and conformational stability. The Fmoc group, attached via a carbamate linkage, protects the amino group during solid-phase peptide synthesis (SPPS).

Table 1: Key Structural and Chemical Properties

| Property | Value/Description |

|---|---|

| IUPAC Name | (2S,3R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-hydroxy-4,4-dimethylpentanoic acid |

| Molecular Formula | C₂₂H₂₅NO₅ |

| Molecular Weight | 383.4 g/mol |

| Stereochemistry | (2S,3R) configuration |

| Canonical SMILES | CC(C)(C)C(C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O |

| PubChem CID | 91884540 |

The compound’s stereochemistry is critical for its role in peptide design. The (2S,3R) configuration ensures proper spatial orientation of functional groups, enabling hydrogen bonding and hydrophobic interactions within peptide structures.

Physicochemical Characteristics

The hydroxyl group at C3 participates in intramolecular hydrogen bonding, stabilizing β-turn conformations in peptides. The dimethyl groups at C4 enhance hydrophobicity, improving membrane permeability in bioactive peptides. The Fmoc group provides ultraviolet (UV) detectability (λmax ≈ 265–310 nm), facilitating real-time monitoring during synthesis.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis of Fmoc-(2S,3R)-2-amino-3-hydroxy-4,4-dimethylpentanoic acid involves multi-step organic reactions:

-

Amino Acid Backbone Construction: Starting from tert-butyl (2S,3R)-2-amino-3-hydroxy-4,4-dimethylpentanoate, the amino group is protected using Fmoc-Cl (9-fluorenylmethyl chloroformate) in the presence of a base such as N,N-diisopropylethylamine (DIPEA).

-

Deprotection and Activation: The tert-butyl ester is cleaved via acidolysis (e.g., trifluoroacetic acid), yielding the free carboxylic acid, which is subsequently activated using carbodiimides (e.g., DCC) for peptide coupling.

Table 2: Key Reaction Conditions

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Fmoc Protection | Fmoc-Cl, DIPEA, DCM, 0°C to RT, 12 h | 85–90 |

| Ester Deprotection | TFA:DCM (1:1), 2 h | 95+ |

| Carboxylic Acid Activation | DCC, HOBt, DMF, 0°C, 1 h | 90–95 |

Industrial-Scale Optimization

Industrial production prioritizes cost-efficiency and scalability. Continuous-flow reactors replace batch processes to enhance mixing and heat transfer, while immobilized enzymes (e.g., lipases) catalyze stereoselective steps, reducing waste. Green solvents like cyclopentyl methyl ether (CPME) are employed to minimize environmental impact.

Chemical Reactivity and Functional Utility

Peptide Coupling Reactions

The compound’s carboxylic acid group reacts with amine nucleophiles in the presence of coupling agents (e.g., HATU, PyBOP), forming amide bonds. Its steric bulk necessitates prolonged reaction times (4–6 h) compared to standard amino acids, but this also reduces epimerization risks.

Orthogonal Deprotection

The Fmoc group is removed using piperidine (20–50% in DMF), leaving the amino group free for subsequent couplings. The hydroxyl group remains unprotected, enabling post-synthetic modifications such as glycosylation or phosphorylation.

Industrial and Research Applications

Peptide Therapeutics

The compound is used in synthesizing peptide drugs for oncology (e.g., kinase inhibitors) and endocrinology (e.g., GLP-1 analogs). Its hydrophobicity improves oral bioavailability, addressing a key limitation of peptide-based therapies.

Biomaterial Engineering

In hydrogels and drug-eluting scaffolds, the amino acid’s hydroxyl group enables covalent cross-linking via click chemistry (e.g., azide-alkyne cycloaddition), enhancing mechanical stability.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume